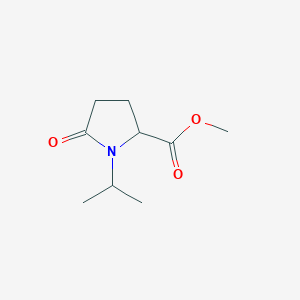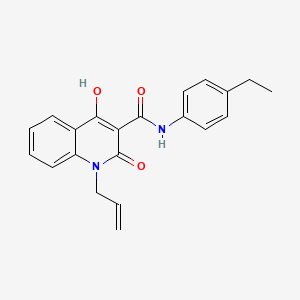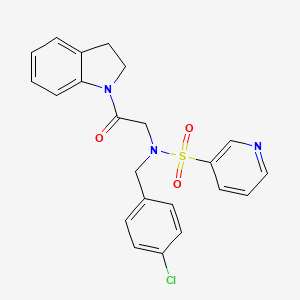![molecular formula C18H21NO4S B2922694 N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333458-91-6](/img/structure/B2922694.png)
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates pH homeostasis in cells.
Applications De Recherche Scientifique
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of NHE in various physiological and pathological processes. For example, this compound has been used to investigate the role of NHE in cancer cell proliferation, migration, and invasion. This compound has also been used to study the role of NHE in ischemia-reperfusion injury, heart failure, and hypertension. In addition, this compound has been used to study the role of NHE in the regulation of intracellular pH in neurons and astrocytes.
Mécanisme D'action
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine selectively inhibits the activity of NHE by binding to the extracellular domain of the protein. NHE is responsible for the exchange of one extracellular Na+ ion with one intracellular H+ ion, thus regulating intracellular pH. By inhibiting NHE, this compound can alter intracellular pH and disrupt cellular processes that depend on pH homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound can induce apoptosis in cancer cells by disrupting pH homeostasis and activating pro-apoptotic pathways. This compound can also reduce the severity of ischemia-reperfusion injury by inhibiting NHE-mediated Na+ influx and reducing intracellular Ca2+ overload. In addition, this compound can reduce blood pressure in hypertensive rats by inhibiting NHE-mediated Na+ reabsorption in the renal tubules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is its selectivity for NHE, which allows for specific inhibition of this protein without affecting other ion transporters. Another advantage is its ability to penetrate cell membranes and inhibit intracellular NHE. However, one limitation of this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. In addition, this compound can have off-target effects on other proteins and ion channels, which can complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its applications. One direction is the development of more potent and selective NHE inhibitors based on the structure of this compound. Another direction is the investigation of the role of NHE in other physiological and pathological processes, such as inflammation, diabetes, and neurodegeneration. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and enhance therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-isopropylbenzylamine with p-toluenesulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained by hydrolysis of the ethyl ester group with sodium hydroxide.
Propriétés
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)15-6-8-16(9-7-15)19(12-18(20)21)24(22,23)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFUHDUHZTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2922614.png)
![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)

![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)